(2E)-N-(3-chloro-4-methylphenyl)-2-[(4-fluorophenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide
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Overview
Description
(2E)-N-(3-chloro-4-methylphenyl)-2-[(4-fluorophenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiazinane ring, a carboxamide group, and substituted phenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(3-chloro-4-methylphenyl)-2-[(4-fluorophenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide typically involves multiple steps, including the formation of the thiazinane ring and the introduction of the substituted phenyl groups. Common synthetic routes may include:
Formation of the Thiazinane Ring: This step often involves the cyclization of appropriate precursors under controlled conditions.
Introduction of Substituted Phenyl Groups: This can be achieved through various substitution reactions, where the phenyl groups are introduced using reagents such as chloromethylphenyl and fluorophenyl derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-(3-chloro-4-methylphenyl)-2-[(4-fluorophenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
(2E)-N-(3-chloro-4-methylphenyl)-2-[(4-fluorophenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-N-(3-chloro-4-methylphenyl)-2-[(4-fluorophenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Thiosulfate
Uniqueness
(2E)-N-(3-chloro-4-methylphenyl)-2-[(4-fluorophenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide is unique due to its specific structural features, such as the thiazinane ring and the combination of substituted phenyl groups. These structural elements contribute to its distinct chemical and biological properties, setting it apart from similar compounds.
Properties
Molecular Formula |
C19H17ClFN3O2S |
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Molecular Weight |
405.9 g/mol |
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-(4-fluorophenyl)imino-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide |
InChI |
InChI=1S/C19H17ClFN3O2S/c1-11-3-6-14(9-15(11)20)22-18(26)16-10-17(25)24(2)19(27-16)23-13-7-4-12(21)5-8-13/h3-9,16H,10H2,1-2H3,(H,22,26) |
InChI Key |
DORWPSXQVJJCFH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CC(=O)N(C(=NC3=CC=C(C=C3)F)S2)C)Cl |
Origin of Product |
United States |
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